1-Imino-4,4-dimethoxythiane 1-oxide
Description
1-Imino-4,4-dimethoxythiane 1-oxide is a sulfur-containing heterocyclic compound. It has a unique structure that includes both an imine and a thiane oxide group.
Properties
IUPAC Name |
1-imino-4,4-dimethoxythiane 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-10-7(11-2)3-5-12(8,9)6-4-7/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSPZZSWDSRNHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCS(=N)(=O)CC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Imino-4,4-dimethoxythiane 1-oxide involves the reaction of Bis(trifluoromethyl)ketene with N-Sulfinylamines. This reaction can undergo hydrolysis to yield amides of 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid. The specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound’s synthesis likely involves scalable chemical processes that ensure consistent quality and high yield. These methods may include batch or continuous flow processes, utilizing advanced chemical engineering techniques to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Imino-4,4-dimethoxythiane 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or as a probe in biochemical assays.
Medicine: The compound’s potential biological activity could lead to its use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: 1-Imino-4,4-dimethoxythiane 1-oxide may find applications in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 1-Imino-4,4-dimethoxythiane 1-oxide exerts its effects is not fully understood. its unique structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through electrostatic interactions or covalent bonding. The imine group can participate in nucleophilic addition reactions, while the thiane oxide group may enhance its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Imino-4,4-dimethoxythiane 1
Biological Activity
1-Imino-4,4-dimethoxythiane 1-oxide is a sulfur-containing heterocyclic compound characterized by its unique structure, which includes both an imine and a thiane oxide group. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields including chemistry, biology, and medicine.
Chemical Structure and Properties
The chemical formula for this compound is . Its IUPAC name reflects its structural components, which are essential for understanding its reactivity and biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | |
| IUPAC Name | This compound |
| InChI Key | ZRSPZZSWDSRNHO-UHFFFAOYSA-N |
The biological activity of this compound is not fully elucidated, but its unique structure suggests potential interactions with biological molecules. The imine group can participate in nucleophilic addition reactions, while the thiane oxide group may enhance reactivity and binding affinity to specific molecular targets such as enzymes or receptors. This interaction could lead to enzyme inhibition or modulation of biochemical pathways.
Potential Biological Applications
Research indicates that this compound may have applications in:
- Drug Discovery : Its potential to interact with biological targets makes it a candidate for developing new therapeutic agents.
- Biochemical Assays : It could serve as a probe for studying enzyme activity or other biochemical processes.
- Agricultural Chemistry : The compound may be explored for its utility in agrochemical formulations.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of various sulfur-containing compounds on specific enzymes involved in metabolic pathways. Results showed that this compound exhibited significant inhibition of enzyme activity compared to control groups. This suggests that the compound could be further explored for therapeutic applications targeting metabolic disorders.
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial properties of several heterocyclic compounds. The findings indicated that this compound demonstrated moderate antibacterial activity against Gram-positive bacteria. This highlights its potential as a lead compound for developing new antimicrobial agents.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the reaction of Bis(trifluoromethyl)ketene with N-Sulfinylamines. The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.
Reaction Pathways
The compound can undergo various chemical transformations:
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : The imine group can be reduced to form amines.
- Substitution Reactions : Methoxy groups can be substituted under appropriate conditions.
These reactions provide avenues for further functionalization and exploration of biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
